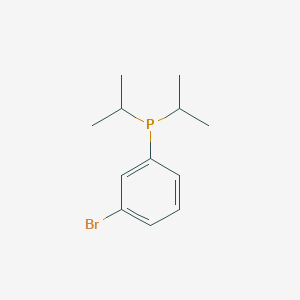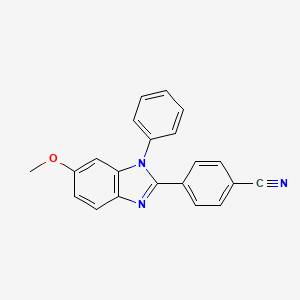
(3-Bromophenyl)di(propan-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a bromine atom on the phenyl ring and two isopropyl groups attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 3-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of Grignard reagents or other organometallic compounds, followed by purification steps such as distillation or crystallization to obtain the pure product .
化学反応の分析
Types of Reactions
(3-Bromophenyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium alkoxides or amines can be used for nucleophilic substitution.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
科学的研究の応用
(3-Bromophenyl)di(propan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of luminescent materials and other advanced materials.
作用機序
The mechanism by which (3-Bromophenyl)di(propan-2-yl)phosphane exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphorus atom can donate electron density to transition metals, facilitating various catalytic processes. The bromine atom on the phenyl ring can also participate in further chemical modifications, enhancing the compound’s versatility in synthesis .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Diisopropylphenylphosphine: Similar to (3-Bromophenyl)di(propan-2-yl)phosphane but without the bromine atom.
Tris(2-methoxyphenyl)phosphine: A tertiary phosphine with methoxy groups on the phenyl rings.
Uniqueness
This compound is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the isopropyl groups attached to the phosphorus atom provide steric hindrance, influencing the compound’s reactivity and coordination properties .
特性
CAS番号 |
651330-02-8 |
|---|---|
分子式 |
C12H18BrP |
分子量 |
273.15 g/mol |
IUPAC名 |
(3-bromophenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |
InChIキー |
DTDBNXJWBHYYCB-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C1=CC(=CC=C1)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)


![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)


![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)

![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
